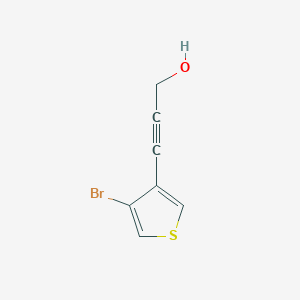![molecular formula C27H14F6N2O7 B12545801 Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone CAS No. 669089-65-0](/img/structure/B12545801.png)
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties It contains two nitro groups and two trifluoromethyl groups attached to phenoxy rings, which are connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance coatings and adhesives due to its thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with various molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, affecting the redox state of biological molecules. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)methanone
- Bis(4-(nitrophenoxy)phenyl)methanone
- Bis(4-(aminophenoxy)phenyl)methanone
Uniqueness
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it suitable for various applications that require robust chemical performance .
Propriétés
Numéro CAS |
669089-65-0 |
|---|---|
Formule moléculaire |
C27H14F6N2O7 |
Poids moléculaire |
592.4 g/mol |
Nom IUPAC |
bis[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C27H14F6N2O7/c28-26(29,30)21-13-17(34(37)38)5-11-23(21)41-19-7-1-15(2-8-19)25(36)16-3-9-20(10-4-16)42-24-12-6-18(35(39)40)14-22(24)27(31,32)33/h1-14H |
Clé InChI |
ZPUQUNMNIBDJRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


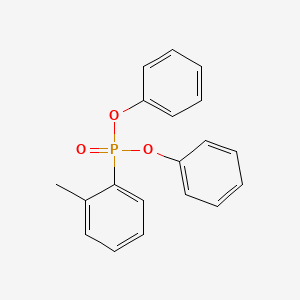
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

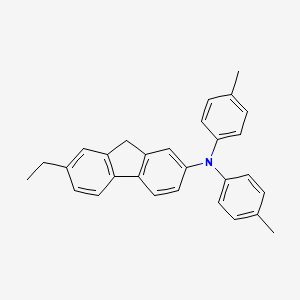
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
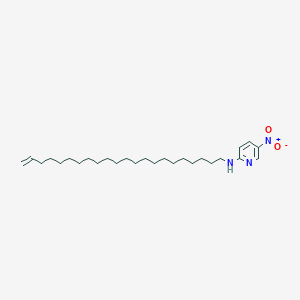
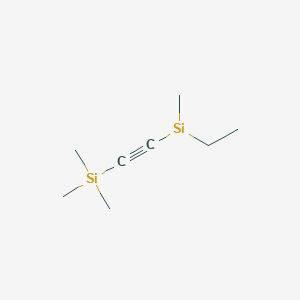
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
